The compound is cataloged under the Unique Ingredient Identifier (Unii) system, which is maintained by the United States Food and Drug Administration. This system provides a unique identifier for substances used in food, drugs, and cosmetics, facilitating the tracking and regulation of these compounds.
Unii-MT32xmb69T is classified as a chemical substance, though its specific functional group or category (e.g., organic, inorganic, synthetic) is not explicitly detailed in the available literature. Further investigation into its chemical structure and properties may provide insights into its classification.
The synthesis of Unii-MT32xmb69T may involve several methodologies typical for organic compounds, including:
While specific technical details regarding the synthesis of Unii-MT32xmb69T are not available, typical parameters that would be considered include:
Data relevant to its molecular structure would include bond lengths, angles, and hybridization states. Such information is crucial for predicting reactivity and interactions with other compounds.
Each reaction would require specific conditions such as catalysts, solvents, and temperature control to optimize yields. Understanding these reactions would necessitate experimental data to confirm pathways and products formed.
Data on pharmacodynamics and pharmacokinetics would be essential if Unii-MT32xmb69T has biological relevance. This includes absorption rates, distribution in tissues, metabolism, and excretion profiles.
Common physical properties to evaluate include:
Chemical properties would encompass:
Relevant data regarding these properties can be obtained through experimental studies or literature reviews focusing on similar compounds.
Unii-MT32xmb69T may have various applications depending on its chemical characteristics. Potential uses include:
Further research would be necessary to delineate specific applications based on empirical data regarding its properties and behaviors in different environments.
The trajectory of academic engagement with UNII-MT32XMB69T reflects broader shifts in pharmaceutical impurity research. Initial scholarly attention emerged indirectly through mid-20th century corticosteroid synthesis breakthroughs, where characterization of byproducts remained secondary to therapeutic compound development. By the 1980s—coinciding with the compound's first formal registration (CAS 95815-58-0)—analytical chemistry advancements enabled precise identification of minor synthetic impurities [1]. This period marked the conceptual transition from viewing such species as mere contaminants to recognizing them as structurally significant indicators of reaction pathways.
The 1990s witnessed methodological diversification, driven by regulatory requirements for impurity profiling. Studies specifically referencing 14α-hydroxyprednisolone (synonymous with UNII-MT32XMB69T) emerged within chromatographic investigations of prednisolone formulations, utilizing emerging HPLC-UV techniques to resolve stereoisomers [1]. The post-2000 era catalyzed a paradigm shift toward structural elucidation, leveraging NMR and mass spectrometry to confirm the compound's absolute configuration—validating its seven chiral centers and trans A/B ring fusion [1]. Contemporary research (2020s) increasingly intersects with computational chemistry, employing molecular modeling to predict its chromatographic behavior and stability under varying pharmaceutical storage conditions. This evolution mirrors the broader analytical science transition from descriptive impurity tracking toward predictive impurity characterization.
Table 2: Key Structural Descriptors of UNII-MT32XMB69T
Molecular Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₂₁H₂₈O₆ | Direct MS identification [1] |
Molecular Weight | 376.4434 g/mol | HPLC method calibration [1] |
Defined Stereocenters | 7 | Chiral resolution requirement [1] |
Optical Activity | Unspecified (absolute configuration confirmed) | Stereochemical purity assessment |
Characteristic Functional Groups | Δ¹,⁴-dien-3-one; 11β,14α,17,21-tetrahydroxy | UV detection; derivatization sites [1] |
The research impetus for UNII-MT32XMB69T investigation stems from four interconnected academic imperatives, each addressing distinct knowledge gaps:
Analytical Methodology Validation: The compound serves as a challenging benchmark for chromatographic separation efficiency due to its stereochemical complexity (seven defined stereocenters) and polarity. Its epimerization at C14 (α-configuration versus prednisolone's β-orientation) creates a near-isosteric impurity, demanding exceptional resolution in pharmaceutical assays [1]. Studies frequently employ this molecule to stress-test novel stationary phases and mobile phase optimization protocols, addressing the methodological gap in polar steroid isomer separation.
Synthetic Pathway Elucidation: As a recognized marker of regioselective oxidation anomalies, this 14α-hydroxy variant provides mechanistic insights into corticosteroid manufacturing processes. Research focuses on correlating its formation with specific reaction parameters (catalyst concentration, temperature, pH), addressing the contextual limitation in process chemistry knowledge [5]. This exemplifies the compound's role in bridging empirical observation and theoretical organic reaction mechanisms.
Structural Informatics Development: With the confirmed absolute configuration ([C@H]12C@H[C@H]3C@@H[C@]1(O)CCC@(C(=O)CO)C2), the molecule contributes to 3D steroid databases used for predictive analytics [1]. Computational studies leverage its crystallographic data to model electronic perturbations caused by 14α-hydroxylation—a conceptual contribution addressing the theoretical gap in structure-property relationships among polyhydroxylated dienones.
Regulatory Science Advancement: The European Pharmacopoeia's designation as "Prednisolone Impurity E" institutionalizes its role in quality control frameworks [1]. Research validating detection thresholds and stability profiles addresses the practical gap between regulatory requirements and analytical capabilities, exemplifying the compound's transition from chemical curiosity to standardized metric.
Critically, investigation of UNII-MT32XMB69T remains constrained by methodological path dependency—predominantly examined through chromatographic rather than spectroscopic or computational lenses until recently. This reflects a broader tendency in impurity research where regulatory applicability often precedes fundamental chemical inquiry. Nevertheless, the compound's study exemplifies how pharmaceutical necessity can drive sophisticated chemical characterization, ultimately enriching stereochemical theory and analytical practice.
Table 3: Evolution of Research Focus on UNII-MT32XMB69T
Temporal Phase | Primary Research Focus | Knowledge Gap Addressed | Dominant Methodologies |
---|---|---|---|
1980s (Discovery Era) | Identification and basic characterization | Existence and crude isolation of impurity | TLC, basic column chromatography |
1990s–2000s (Analytical Era) | Chromatographic resolution and quantification | Separation from parent corticosteroid | HPLC-UV, HPLC-MS |
2010s (Structural Era) | Stereochemical confirmation | Absolute configuration determination | NMR crystallography, CD spectroscopy |
2020s (Computational Era) | Predictive behavior modeling | In silico property prediction | Molecular dynamics, QSRR modeling |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: